molecular formula C20H20F3N3O4S B15025233 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)propanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B15025233
M. Wt: 455.5 g/mol
InChI Key: IETZAPDANUFXOV-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]propanamide is a complex organic compound that features a benzodioxole moiety, a trifluoromethyl-substituted pyrimidine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group is synthesized via a condensation reaction involving appropriate precursors such as trifluoromethyl ketones and amidines.

    Thioether Formation: The benzodioxole and pyrimidine rings are linked through a thioether bond, which can be achieved using thiol reagents under basic conditions.

    Amide Formation: The final step involves the formation of the propanamide group by reacting the intermediate with oxolan-2-ylmethylamine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

The compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]propanamide exerts its effects involves interaction with cellular targets such as enzymes and receptors. The benzodioxole moiety can interact with proteins, while the pyrimidine ring can bind to nucleic acids, affecting cellular processes like DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
  • 2-(1,3-Benzodioxol-5-yl)ethanamine

Uniqueness

The uniqueness of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]propanamide lies in its combination of a benzodioxole moiety with a trifluoromethyl-substituted pyrimidine ring and a propanamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H20F3N3O4S

Molecular Weight

455.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C20H20F3N3O4S/c21-20(22,23)17-9-14(12-3-4-15-16(8-12)30-11-29-15)25-19(26-17)31-7-5-18(27)24-10-13-2-1-6-28-13/h3-4,8-9,13H,1-2,5-7,10-11H2,(H,24,27)

InChI Key

IETZAPDANUFXOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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